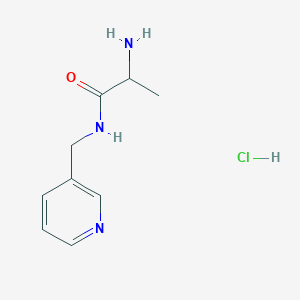

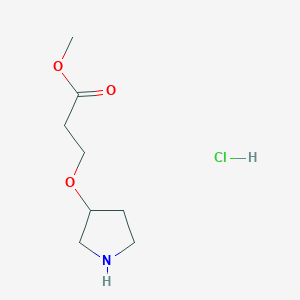

![molecular formula C18H25N3O3 B1441245 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole CAS No. 1053656-72-6](/img/structure/B1441245.png)

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole

Vue d'ensemble

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .Molecular Structure Analysis

Oxadiazoles have three known isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the specific compound. For example, 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole has a molecular weight of 354.44 .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole: is used as a hole-blocking material in the fabrication of multilayer polymer OLEDs. This application enhances the efficiency of the device by preventing the recombination of holes and electrons within the emissive layer, which can lead to non-radiative decay processes .

Resistive Switching Memory Devices

This compound has been utilized as an additive in polyurethane-based bistable nonvolatile memory devices. The incorporation of the oxadiazole derivative improves device performance, significantly increasing the ON/OFF ratio by two orders of magnitude and extending the retention period to over five hours .

Plastic Scintillators

As an organic fluorescent molecule, 2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole is used in the preparation of plastic scintillators. These scintillators are essential in detecting ionizing radiation and are widely used in high-energy physics, medical diagnostics, and security systems .

Photonic Devices

The compound’s ability to emit light upon electrical excitation makes it suitable for use in photonic devices such as photodiodes and phototransistors. These devices are crucial in the development of optical communication systems and sensors .

Fluorescent Probes

Due to its fluorescent properties, this oxadiazole derivative can be employed as a fluorescent probe in biological research. It can be used to label proteins, nucleic acids, or other biomolecules, allowing for the visualization of cellular processes under a fluorescence microscope .

Organic Photovoltaics (OPVs)

The material’s electronic properties make it a candidate for use in OPVs as an electron transport layer. This layer facilitates the movement of electrons towards the electrode, improving the power conversion efficiency of solar cells .

Mécanisme D'action

Oxadiazoles have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-17(2,3)13-9-7-12(8-10-13)15-21-20-14(23-15)11-19-16(22)24-18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZOQCJTFXCCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)

![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)

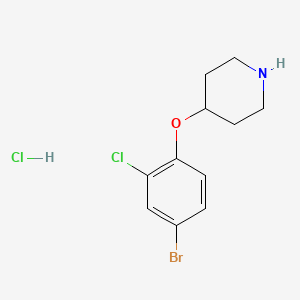

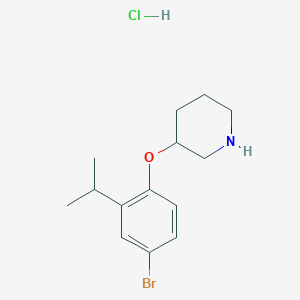

![3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441170.png)

![3-[(4-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441171.png)

![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)

![4-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441176.png)

![N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1441178.png)

![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)